molecular formula C22H19N3O2S2 B2493692 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1260629-81-9

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2493692
CAS RN: 1260629-81-9
M. Wt: 421.53
InChI Key: RDVIXTWWXONSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives involves multi-step chemical reactions. A key intermediate, 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is crucial for synthesizing potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee, Qiu, Li, & Kisliuk, 2008). This synthesis pathway highlights the complexity and precision required in constructing such molecules, focusing on achieving specific biological activities.

Molecular Structure Analysis

The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation around the methylene C atom of the thioacetamide bridge, indicating a stable intramolecular N—H⋯N hydrogen bond (Subasri et al., 2016). This structural feature is significant for understanding the molecule's interaction potential and reactivity.

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives can be influenced by substituents on the molecule, affecting its biological activities. For example, certain analogues have demonstrated potent dual inhibitory activities against human TS and DHFR, essential enzymes in nucleotide synthesis and cellular growth (Gangjee, Qiu, Li, & Kisliuk, 2008). Understanding these reactions and properties is crucial for designing molecules with desired pharmacological profiles.

Physical Properties Analysis

Quantum chemical insights into related molecules reveal critical aspects like the equilibrium geometry, natural bond orbital calculations, and vibrational assignments. These analyses provide a deeper understanding of the molecule's stability, reactivity, and potential intermolecular interactions, which are fundamental for predicting the compound's behavior in various environments (Mary et al., 2020).

Chemical Properties Analysis

The study of chemical properties, including reactivity with other substances, stability under different conditions, and the potential for forming desired products, is essential for practical applications. The compound's interactions, such as hydrogen bonding and its effects on molecular stability and reactivity, are particularly noteworthy. For instance, the formation of strong stable hydrogen-bonded intermolecular interactions and weak intramolecular interactions has been observed, influencing the compound's chemical behavior and its potential as a drug candidate (Mary et al., 2020).

properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-8-9-18(15(2)12-14)25-21(27)20-17(10-11-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVIXTWWXONSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.